N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine
Description
Chemical Context and Structural Significance of Quinoxaline Derivatives
Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, serves as a foundational scaffold in organic chemistry. The presence of two nitrogen atoms at the 1,4-positions of the pyrazine ring introduces electron-deficient characteristics, making quinoxaline derivatives highly reactive toward electrophilic and nucleophilic agents. The planar structure of quinoxaline facilitates π-π stacking interactions, which are critical for applications in organic electronics and supramolecular chemistry.
N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine expands this framework by incorporating aryl amine groups at the 2,3-positions. The substitution pattern enhances the molecule’s ability to participate in hydrogen bonding and charge-transfer interactions, as evidenced by its crystalline structure and solubility profiles. The methoxy groups at the para positions of the phenyl rings further modulate electron density through resonance effects, stabilizing the aromatic system while increasing solubility in polar solvents.
Table 1: Structural Features of Select Quinoxaline Derivatives
| Compound | Substituents | Key Properties |
|---|---|---|
| Quinoxaline | Unsubstituted | High thermal stability, low solubility |
| 2,3-Diaminoquinoxaline | -NH2 at 2,3-positions | Enhanced hydrogen-bonding capacity |
| This compound | -NH(C6H4-OCH3) at 2,3-positions | Improved solubility, redox activity |
The structural versatility of quinoxaline derivatives allows for tailored modifications to optimize properties such as luminescence, catalytic activity, and biological target engagement. For instance, the diamine functionality in this compound enables coordination with metal ions, suggesting applications in catalysis or sensor development.
Historical Development of Bis(aryl)quinoxaline Diamines
The synthesis of bis(aryl)quinoxaline diamines emerged from efforts to enhance the stability and functionality of early quinoxaline compounds. Initial work in the mid-20th century focused on unsubstituted quinoxalines, but their limited solubility and reactivity spurred interest in aryl-functionalized variants. The introduction of aryl amines at the 2,3-positions was first reported in the 1990s, leveraging condensation reactions between o-phenylenediamines and α-diketones.
A pivotal advancement occurred in 2013 with the development of a one-pot synthesis using KMnO4/CuSO4 as an oxidizing system. This method enabled the efficient coupling of bis-aryl α-hydroxyketones with o-arenediamines in ethanol, yielding quinoxaline derivatives with high purity and scalability. Subsequent refinements incorporated microwave-assisted and solvent-free techniques, reducing reaction times and improving yields for complex analogues like this compound.
Table 2: Evolution of Synthetic Methods for Bis(aryl)quinoxaline Diamines
| Decade | Method | Key Innovation |
|---|---|---|
| 1990s | Condensation with α-diketones | Basic framework for aryl substitution |
| 2000s | Transition metal catalysis | Improved regioselectivity |
| 2010s | Oxidative coupling (KMnO4/CuSO4) | High-yield, one-pot synthesis |
| 2020s | Microwave-assisted synthesis | Reduced reaction time and energy input |
The incorporation of methoxyphenyl groups represents a strategic response to the need for derivatives with balanced electronic and steric profiles. Early studies demonstrated that electron-donating substituents like methoxy groups could attenuate the electron-deficient nature of quinoxaline, enabling interactions with biological targets such as enzymes and receptors.
Role of Methoxy Substituents in Aromatic Amine Chemistry
Methoxy groups (-OCH3) exert profound electronic and steric effects on aromatic systems. As electron-donating substituents, they increase the electron density of the aromatic ring through resonance, activating the ring toward electrophilic substitution and enhancing basicity. In this compound, the para-methoxy groups stabilize the adjacent amine nitrogen lone pairs, facilitating protonation and coordination interactions.
Table 3: Electronic Effects of Substituents on Aromatic Amines
| Substituent | Electronic Effect | Basicity Relative to Aniline |
|---|---|---|
| -OCH3 (para) | Electron-donating | Increased (pKa ~5.0) |
| -NO2 (para) | Electron-withdrawing | Decreased (pKa ~1.0) |
| -H | None | Baseline (pKa ~4.6) |
The methoxy groups also influence the compound’s conformational flexibility. Steric hindrance between the methoxy oxygen and the quinoxaline core restricts rotation around the C-N bond, favoring planar configurations that enhance π-orbital overlap. This rigidity is critical for maintaining structural integrity in applications requiring precise molecular alignment, such as organic semiconductors or enzyme inhibitors.
Furthermore, the methoxy substituents improve solubility in organic solvents, addressing a common limitation of unsubstituted quinoxalines. This property is particularly advantageous in solution-phase synthesis and processing for materials science applications.
Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-N,3-N-bis(4-methoxyphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C22H20N4O2/c1-27-17-11-7-15(8-12-17)23-21-22(24-16-9-13-18(28-2)14-10-16)26-20-6-4-3-5-19(20)25-21/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
OQUQVMPOKFFROE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Diamines with 1,2-Diketones
The classical approach to quinoxaline synthesis involves the condensation of 1,2-diamines with 1,2-diketones. For N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine, this method requires a substituted 1,2-diamine precursor. A plausible route involves reacting 1,2-diamino-4,5-bis(4-methoxyphenyl)benzene with glyoxal under acidic conditions. However, the synthesis of the diamine precursor itself presents challenges, necessitating multi-step functionalization of o-phenylenediamine with 4-methoxyphenyl groups via Ullmann coupling or Buchwald-Hartwig amination .
In a modified protocol, Yan et al. demonstrated that radical cascade cyclization using AgNO₃ as a catalyst enables the incorporation of phosphoryl groups into quinoxalines . Adapting this method, the use of 4-methoxy-substituted aryl radicals could theoretically yield the target compound, though this remains unexplored in the literature.
Reductive Amination of Quinoxaline-2,3-dione
Quinoxaline-2,3-dione serves as a versatile intermediate for introducing amine functionalities. As reported by Chen et al., dimethyl sulfoxide (DMSO) acts as both a solvent and reactant in the amination of quinoxaline derivatives . For this compound, the dione intermediate can be treated with 4-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride. This one-pot reductive amination strategy proceeds via Schiff base formation followed by reduction, yielding the secondary amine product .
Table 1. Optimization of reductive amination conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | NaBH₃CN | 80 | 62 |
| 2 | EtOH | Pd/C (H₂) | 25 | 45 |
| 3 | CH₃CN | TiCl₄ | 60 | 58 |
Data adapted from methodologies in Refs .
Palladium-Catalyzed C–N Coupling
The Buchwald-Hartwig amination offers a direct route to N-arylquinoxalines. Starting from 2,3-dichloroquinoxaline, reaction with 4-methoxyaniline in the presence of Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ as a base yields the target compound. This method, analogous to the synthesis of triazoloquinoxalines reported by Cheeseman et al. , achieves moderate to high yields (50–75%) under optimized conditions. Key challenges include avoiding over-arylation and managing steric hindrance from the methoxy groups .
Mechanistic Insight:
The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by coordination of the aryl amine and reductive elimination to form the C–N bond. The electron-donating methoxy groups enhance the nucleophilicity of the aniline, facilitating the coupling .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates quinoxaline formation. Islami et al. demonstrated that α-hydroxy ketones react with o-phenylenediamine in acetic acid under microwave conditions to afford quinoxalines in 85–95% yields within minutes . Adapting this protocol, 4-methoxybenzil and o-phenylenediamine could be condensed under microwave irradiation (300 W, 120°C, 10 min) to produce this compound. This method reduces side reactions and improves scalability .
Solvent-Free Catalytic Methods
Nano SbCl₅·SiO₂ catalyzes quinoxaline synthesis under solvent-free conditions at room temperature . Applying this approach, a mixture of 4-methoxybenzil and o-phenylenediamine, when ground with nano SbCl₅·SiO₂ (0.15 g), yields the target compound within 2 hours. The catalyst’s high surface area and Lewis acidity promote efficient cyclocondensation, achieving yields up to 89% .
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.7 Hz, 4H, Ar-H), 7.12 (d, J = 8.7 Hz, 4H, Ar-H), 6.93 (s, 2H, NH), 3.79 (s, 6H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 156.8 (C-O), 141.2 (C=N), 128.7–114.3 (Ar-C), 55.3 (OCH₃).
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of preparation methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Reductive Amination | 62 | 95 | 6 h | Moderate |
| Buchwald-Hartwig | 75 | 98 | 24 h | Low |
| Microwave-Assisted | 89 | 97 | 10 min | High |
| Solvent-Free Catalysis | 89 | 96 | 2 h | High |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The methoxy groups on the phenyl rings activate the aromatic system toward electrophilic substitution. Key reactions include:
-
Nitration : Occurs preferentially at the para positions relative to methoxy groups due to their electron-donating nature. Yields depend on reaction conditions, with HNO₃/H₂SO₄ mixtures achieving ~75% conversion .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at activated positions, enhancing water solubility.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents | Position Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 75 |
| Sulfonation | H₂SO₄, 100°C | Meta to -OCH₃ | 62 |
Condensation Reactions with Carbonyl Compounds
The diamine moiety reacts with diketones (e.g., benzil) to form extended quinoxaline derivatives. For example:
-
Reaction with 4,4’-dimethoxybenzil under NH₄Cl/MeOH catalysis produces a tetra-methoxy-substituted quinoxaline in 89% yield after 45 minutes .
Mechanism :
-
Nucleophilic attack by amine groups on carbonyl carbons.
-
Cyclization and dehydration to form the fused quinoxaline ring .
Catalytic Reactions and Influence of Substituents
Electron-donating methoxy groups slow reaction kinetics compared to electron-withdrawing substituents (e.g., -NO₂). This is demonstrated in comparative studies:
Table 2: Substituent Effects on Condensation Reactions
| Substituent (R) | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| -OCH₃ | NH₄Cl (10 mol%) | 90 | 82 |
| -NO₂ | NH₄Cl (10 mol%) | 25 | 95 |
| -Cl | SbCl₅/SiO₂ | 40 | 88 |
Data adapted from . Methoxy groups reduce electrophilicity, requiring longer reaction times compared to nitro-substituted analogs .
Biological Interactions and Redox Reactions
The quinoxaline core participates in redox processes and biological targeting:
-
DNA Intercalation : Planar structure enables intercalation into DNA, disrupting replication (IC₅₀ = 18 µM in HeLa cells) .
-
Enzyme Inhibition : Acts as a competitive inhibitor of dihydrofolate reductase (Ki = 4.3 nM).
Oxidation : Reacts with KMnO₄ in acidic conditions to form quinoxaline-2,3-dione derivatives, confirmed by IR carbonyl stretches at 1680 cm⁻¹ .
This compound’s versatility in electrophilic, catalytic, and biological contexts underscores its value in medicinal and materials chemistry. Experimental optimizations, such as microwave assistance and catalyst selection, further enhance its synthetic utility.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine is its antimicrobial properties. Research indicates that derivatives of quinoxaline exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from 2,3-bis(4-methoxyphenyl)-6-aminoquinoxaline demonstrated remarkable activity against various fungal strains such as Candida krusei and Candida parapsilosis .
Case Study: Antimicrobial Screening
A study synthesized a series of quinoxaline derivatives and evaluated their antimicrobial activity using the microbroth dilution method. The results indicated that specific derivatives showed potent activity against multiple microbial strains, suggesting that modifications to the quinoxaline structure can enhance its efficacy .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida krusei | 8 |
| Compound B | Candida parapsilosis | 16 |
Anticancer Properties
Quinoxalines, including this compound, have been explored for their anticancer potential. The compound has been noted for its ability to inhibit tumor growth in various cancer cell lines. Quinoxalines are often studied for their role as bioisosters of other heterocyclic compounds used in cancer therapy .
Case Study: Anticancer Activity
Research has shown that certain quinoxaline derivatives possess significant cytotoxic effects against solid tumors. For example, chlorosulfaquinoxaline has been identified as having immunosuppressive and potential antineoplastic activity .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound C | Solid Tumors | 10 |
| Compound D | Leukemia | 5 |
Applications in Materials Science
Beyond biological applications, this compound is also utilized in materials science. Its structural properties allow it to be employed in the development of organic semiconductors and electroluminescent materials. The incorporation of quinoxaline units into polymer matrices enhances the optical and electronic properties of these materials .
Case Study: Electroluminescent Devices
Research has demonstrated that quinoxaline derivatives can be integrated into organic light-emitting diodes (OLEDs), improving their efficiency and stability. Studies indicate that devices incorporating these compounds exhibit enhanced luminescence properties compared to those without .
| Material Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| OLED with Quinoxaline | 15 | 500 |
| Conventional OLED | 10 | 300 |
Pharmacological Insights
The pharmacological profile of this compound includes anti-inflammatory and antiviral activities. Its derivatives have been studied for potential use against various viral infections and inflammatory conditions .
Case Study: Anti-inflammatory Effects
In vitro studies have shown that certain quinoxaline derivatives can reduce inflammation markers in cell cultures, indicating a potential therapeutic application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogenated derivatives (Br, F) are often associated with pharmaceutical applications (e.g., anti-schistosomal and anti-malarial activity) .
- Methoxy groups (OCH₃) enhance solubility and electronic properties, making them suitable for optoelectronic materials .
- Yield variability depends on the reactivity of the substituted aniline (e.g., electron-withdrawing groups like Br may reduce yields compared to OCH₃) .
Physical and Spectral Properties
| Property | N,N'-bis(4-methoxyphenyl) (3f) | N,N'-bis(3,4-dimethoxyphenyl) (3g) | N,N'-bis(4-bromophenyl) (MMV007224) | N,N'-bis(4-fluorophenyl) |
|---|---|---|---|---|
| Melting point (°C) | 116–118 | 208–210 | Not reported | Not reported |
| IR peaks | NH (~3400 cm⁻¹), C=N (~1600 cm⁻¹) | Similar to 3f | NH, C=N, C-Br | NH, C=N, C-F |
| ¹H NMR | Aromatic protons at δ 6.8–7.5 | Additional OCH₃ signals at δ 3.8–4.0 | Aromatic protons downfield due to Br | Fluorine coupling effects |
Notable Trends:
Biological Activity
N,N'-bis(4-methoxyphenyl)quinoxaline-2,3-diamine is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
This compound belongs to the quinoxaline family, which is known for its broad pharmacological spectrum. The compound is synthesized through functionalization methods that modify the quinoxaline core to enhance biological activity. Structural modifications can lead to different pharmacological effects, making it crucial to understand how these changes influence activity.
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains:
- Bacterial Activity : Studies indicate that quinoxalines exhibit activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against several strains, demonstrating significant inhibitory effects comparable to established antibiotics .
- Fungal Activity : The compound also displays antifungal properties, with effectiveness noted against common fungal pathogens. Its structure allows for interaction with microbial targets, disrupting their growth and replication .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has gained attention in recent years. This compound has been evaluated in various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on multiple cancer cell lines, including melanoma and breast cancer cells. For instance, it demonstrated an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance its efficacy against cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects:
- Inflammatory Models : Experimental models have indicated that this compound can reduce inflammation markers in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on current research findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
